
4'''-O-Chloroacetyl-tylosin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’‘’-O-Chloroacetyl-tylosin is a derivative of tylosin, a macrolide antibiotic. This compound is primarily used as an intermediate in the synthesis of other tylosin derivatives, such as Tylosin 3-Acetate. It is known for its role in microbial transformation processes and has applications in various scientific fields.
Méthodes De Préparation
The preparation of 4’‘’-O-Chloroacetyl-tylosin involves several synthetic routes and reaction conditions. One common method includes the chlorination and esterification of diketene to produce a 4-chloracetyl ethyl acetate coarse product, which is then rectified to obtain the finished product . Industrial production methods often involve microbial transformation processes, where the compound is synthesized as an intermediate in the production of other tylosin derivatives.
Analyse Des Réactions Chimiques
4’‘’-O-Chloroacetyl-tylosin undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroacetyl group.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, leading to the formation of different derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to yield corresponding acids or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4’‘’-O-Chloroacetyl-tylosin has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other tylosin derivatives, which are important in various chemical processes.
Biology: The compound is involved in microbial transformation processes, making it valuable in studies related to microbial metabolism and antibiotic production.
Industry: The compound is used in the industrial production of tylosin derivatives, which are important in veterinary medicine and animal husbandry.
Mécanisme D'action
The mechanism of action of 4’‘’-O-Chloroacetyl-tylosin is similar to that of tylosin. It exerts its effects by inhibiting protein synthesis in susceptible bacteria. This is achieved through binding to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain . The molecular targets and pathways involved include the ribosomal RNA and associated proteins, which are essential for bacterial growth and replication .
Comparaison Avec Des Composés Similaires
4’‘’-O-Chloroacetyl-tylosin can be compared with other similar compounds, such as:
Tylosin: The parent compound, which is a macrolide antibiotic used in veterinary medicine.
Tylosin 3-Acetate: A derivative of tylosin produced using 4’‘’-O-Chloroacetyl-tylosin as an intermediate.
Tylvalosin: Another macrolide antibiotic with a similar structure and antimicrobial spectrum.
The uniqueness of 4’‘’-O-Chloroacetyl-tylosin lies in its specific chemical modifications, which allow it to be used as an intermediate in the synthesis of other tylosin derivatives. This makes it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C48H78ClNO18 |
|---|---|
Poids moléculaire |
992.6 g/mol |
Nom IUPAC |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C48H78ClNO18/c1-13-34-31(23-61-47-44(60-12)43(59-11)39(56)27(5)63-47)18-24(2)14-15-32(52)25(3)19-30(16-17-51)41(26(4)33(53)20-35(54)65-34)68-46-40(57)38(50(9)10)42(28(6)64-46)67-37-21-48(8,58)45(29(7)62-37)66-36(55)22-49/h14-15,17-18,25-31,33-34,37-47,53,56-58H,13,16,19-23H2,1-12H3/b15-14+,24-18+/t25-,26+,27-,28-,29+,30+,31?,33-,34-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1 |
Clé InChI |
AYWZZKIBJARUPH-XRYZHOLLSA-N |
SMILES isomérique |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
SMILES canonique |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


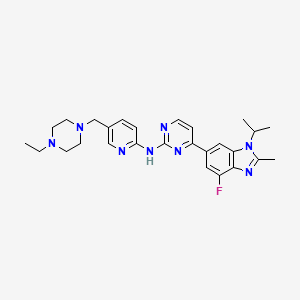

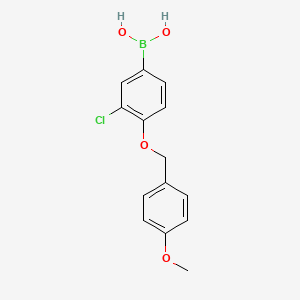
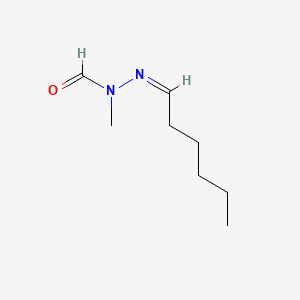
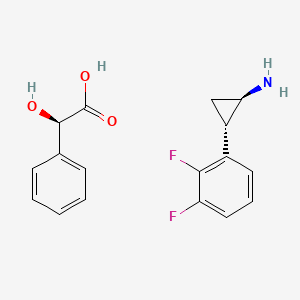
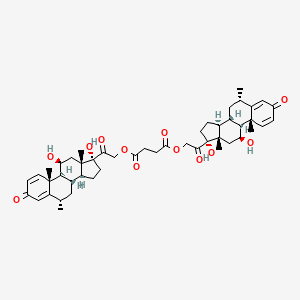
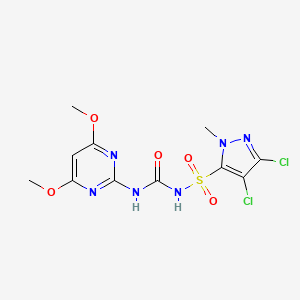
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)

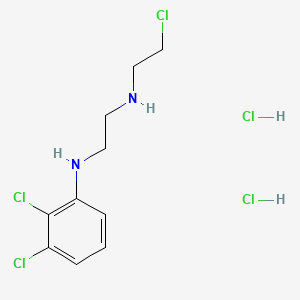
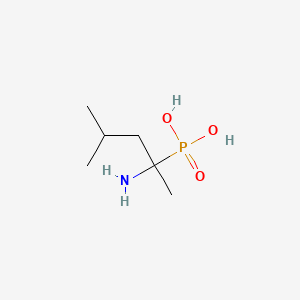
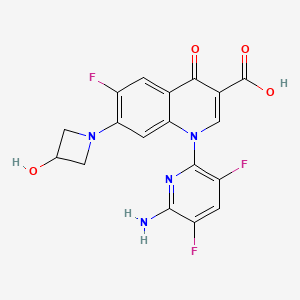
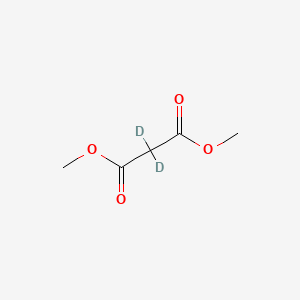
![(3S,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B13840387.png)
